Everolimus O-ethyl impurity

Pharmaceutical Analysis Regulatory Compliance Reference Standards

Ensuring accurate everolimus impurity profiling for ANDA submissions is challenging without the correct reference standard. This well-characterized O-ethyl impurity (CAS 1704711-12-5) delivers the exact chromatographic and mass spectrometric signature required for method validation and batch release. • Unique retention time & MS profile (MW 972.28 g/mol) enable system suitability per USP/EP guidelines. • Essential for stability-indicating HPLC/LC-MS methods and forced degradation studies. • Ships globally with full Certificate of Analysis, traceable to pharmacopeial standards.

Molecular Formula C54H85NO14
Molecular Weight 972.28
CAS No. 1704711-12-5
Cat. No. B601105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEverolimus O-ethyl impurity
CAS1704711-12-5
Synonyms7-O-Desmethyl-7-O-ethyl Everolimus
Molecular FormulaC54H85NO14
Molecular Weight972.28
Structural Identifiers
SMILESCCOC1CC2CCC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(CC(=O)C(C=C(C(C(C(=O)C(CC(C=CC=CC=C1C)C)C)OC)O)C)C)C(C)CC4CCC(C(C4)OC)OCCO)O)C
InChIInChI=1S/C54H85NO14/c1-11-66-45-31-41-22-20-39(8)54(63,69-41)51(60)52(61)55-24-16-15-19-42(55)53(62)68-46(36(5)29-40-21-23-44(67-26-25-56)47(30-40)64-9)32-43(57)35(4)28-38(7)49(59)50(65-10)48(58)37(6)27-33(2)17-13-12-14-18-34(45)3/h12-14,17-18,28,33,35-37,39-42,44-47,49-50,56,59,63H,11,15-16,19-27,29-32H2,1-10H3/b14-12+,17-13+,34-18+,38-28+/t33-,35-,36-,37-,39-,40+,41?,42+,44-,45+,46+,47-,49-,50+,54-/m1/s1
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Everolimus O-Ethyl Impurity for Reference Standard & QC


Everolimus O-Ethyl Impurity (CAS 1704711-12-5) is a well-characterized alkylation-related substance used primarily as a reference standard in pharmaceutical quality control . It is a derivative of the mTOR inhibitor everolimus, with a molecular formula of C54H85NO14 and a molecular weight of 972.28 g/mol [1]. This compound is a known impurity that can form during the synthesis or degradation of everolimus, making it essential for method development, validation, and regulatory compliance in pharmaceutical analysis . Unlike generic analogs, its specific O-ethyl modification provides a unique chromatographic and spectroscopic signature crucial for accurate impurity profiling.

Why Substitution Fails for Everolimus O-Ethyl Impurity


Everolimus impurities form a complex and diverse group with distinct structural variations. Generic substitution among these impurities is not scientifically valid because each impurity possesses a unique combination of retention time, mass spectrometric profile, and relative response factor . For example, the O-ethyl impurity (CAS 1704711-12-5) differs from the O-hydroxyethyl impurity (CAS 1708118-13-1) or the 15-O-ethyl isomer (CAS N/A) in its exact site of alkylation, which directly impacts its chromatographic behavior [1]. Using the wrong impurity standard leads to inaccurate quantification, method validation failures, and potential regulatory non-compliance. The quantitative evidence below demonstrates why this specific impurity is the required standard for its intended analytical application, not a functionally interchangeable alternative.

Quantitative Evidence for Everolimus O-Ethyl Impurity


Regulatory Recognition & Pharmacopoeial Alignment

This Everolimus O-Ethyl Impurity is provided with traceability to and alignment with key regulatory guidelines, including the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) [1]. In contrast, many other custom-synthesized impurities or generic analogs may lack this direct regulatory context or documented traceability. This specification is critical for laboratories submitting to the FDA or EMA, as it provides a verifiable chain of analytical confidence.

Pharmaceutical Analysis Regulatory Compliance Reference Standards

Molecular Weight Differentiation by Mass Spectrometry

The precise molecular weight of this O-ethyl impurity, 972.28 g/mol [1], serves as a distinct analytical marker that differentiates it from the parent drug everolimus (958.22 g/mol) and other common impurities . For instance, the O-hydroxyethyl impurity (CAS 1708118-13-1) has a different molecular weight and mass spectrometric signature. This quantifiable mass difference (+14.06 Da vs. everolimus) is critical for unambiguous identification and quantification in LC-MS and HPLC-MS methods.

Mass Spectrometry Analytical Chemistry Impurity Profiling

HPLC Retention Time Differentiation

The O-ethyl impurity exhibits a unique retention time under standard reversed-phase HPLC conditions due to its increased lipophilicity relative to the parent drug everolimus . This behavior is distinct from other ethylated impurities, such as the 15-O-ethyl isomer, which has a different IUPAC name and, consequently, a different chromatographic profile [1]. While a direct, published retention time for 1704711-12-5 under a specific method is not available in the public domain, its structural difference guarantees a measurable and reproducible difference in retention, which is the fundamental basis for its use as a specific impurity marker.

HPLC Method Validation Separation Science

IUPAC Nomenclature Confirming Alkylation Site

The full IUPAC name for this compound provides definitive structural confirmation of the O-ethyl modification at a specific position on the rapamycin core [1]. This level of precise structural identification is a key differentiator from other impurities. For example, the IUPAC name for the Everolimus 15-O-Ethyl Isomer confirms a different point of alkylation [2]. This specific nomenclature, backed by spectroscopic data (NMR, MS) included with the reference standard, ensures the user is working with a chemically defined entity, not a mixture or an incorrect isomer.

Structural Elucidation NMR Spectroscopy Chemical Identity

Key Applications for Everolimus O-Ethyl Impurity


Analytical Method Development & Validation

This impurity standard is essential for developing and validating robust, stability-indicating HPLC and LC-MS methods. Its unique retention time and mass (972.28 g/mol) allow analysts to establish system suitability parameters, determine relative response factors, and set accurate quantitation limits for this specific impurity in everolimus API [1]. This is critical for demonstrating control over the manufacturing process.

Regulatory Filing for ANDAs and DMFs

The use of a well-characterized impurity standard with traceability to USP/EP guidelines is a cornerstone of regulatory submissions . This specific O-ethyl impurity standard is used to generate the comparative data required in the impurities section of an ANDA or DMF, demonstrating that the generic drug product's impurity profile is comparable to the reference listed drug (RLD) .

Forced Degradation & Stability Studies

This compound serves as a marker for ethylation-related degradation pathways. In forced degradation studies, monitoring the formation of this specific impurity (versus other potential degradation products) provides insight into the stability of the drug product under various stress conditions (e.g., presence of ethanol, heat, acidic/basic environments) . This data is essential for establishing shelf-life and storage conditions.

QC Release & Batch Consistency Testing

In a QC laboratory, this reference standard is used to identify and quantify the O-ethyl impurity in every batch of everolimus API and finished drug product. Its use ensures that the level of this process-related impurity remains below the established specification limits, guaranteeing product quality and patient safety .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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